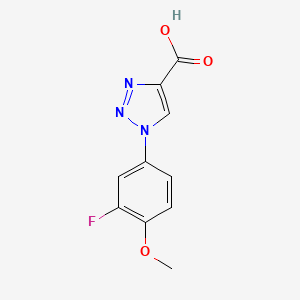
2-(4-ethynylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethynylphenyl)pyridine is a chemical compound with the molecular formula C13H9N . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 2-(4-ethynylphenyl)pyridine, often involves multicomponent reactions . One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of 2-(4-ethynylphenyl)pyridine includes a pyridine ring, which is a six-membered ring with two nitrogen atoms . The structure of pyridine derivatives can be confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. For instance, the oxidation of dihydropyridines to the corresponding pyridine derivatives is a principal metabolic route in biological systems . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Synthesis and Structural Analysis
4-(2-Ethynylphenyl)pyridine and related compounds have been synthesized from readily available pyridine precursors. These compounds undergo transformations under pyrolysis, leading to various products such as benzoquinoline derivatives and azulene derivatives. The structure of one unusual dimerization product was confirmed through X-ray structural analysis, demonstrating the utility of these compounds in exploring new chemical structures and transformations (Dix et al., 2002).
Optical and Electrochemical Properties
Tetrathiafulvalene-π-spacer-acceptor derivatives involving 4-[2-tetrathiafulvalenyl-ethenyl]pyridine have been synthesized and studied for their crystal structure, optical, and electrochemical properties. These compounds exhibit intramolecular charge transfer and are of interest in the study of molecular electronics and photonics (Andreu et al., 2000).
Fluorescent pH and Chemosensors
Organic fluorophores containing pyridine units, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, have been designed to exhibit properties like aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). These fluorophores can act as fluorescent pH sensors in solution and solid-state, and as chemosensors for detecting acidic and basic organic vapors, showcasing their potential in environmental monitoring and diagnostics (Yang et al., 2013).
Crystal Engineering and Nonlinear Optical Materials
2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes have been studied as selective 'turn-on' fluorescent chemosensors for Ni(II). These compounds exhibit unique photophysical properties upon binding with Ni(II), suggesting their potential in selective sensing applications and in crystal engineering for developing materials with specific optical properties (Christensen & Fletcher, 2014).
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The exact interaction between 2-(4-ethynylphenyl)pyridine and its targets requires further investigation.
Biochemical Pathways
Pyridine derivatives can influence a range of biochemical pathways depending on their specific targets
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound
Safety and Hazards
While specific safety data for 2-(4-ethynylphenyl)pyridine was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. A safety data sheet for a similar compound, pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethynylphenyl)pyridine involves the Sonogashira coupling reaction between 4-iodoaniline and 4-ethynylpyridine.", "Starting Materials": [ "4-iodoaniline", "4-ethynylpyridine", "Copper(I) iodide", "Triphenylphosphine", "Diisopropylamine", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 4-iodoaniline, copper(I) iodide, and triphenylphosphine in chloroform.", "Add diisopropylamine to the mixture and stir for 10 minutes.", "Add 4-ethynylpyridine to the mixture and stir for 24 hours at room temperature.", "Add sodium hydroxide solution to the mixture and extract with chloroform.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the solution and purify the product by column chromatography.", "Dissolve the product in hydrochloric acid and extract with chloroform.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the solution and purify the product by column chromatography.", "The final product is 2-(4-ethynylphenyl)pyridine." ] } | |
CAS RN |
871012-92-9 |
Product Name |
2-(4-ethynylphenyl)pyridine |
Molecular Formula |
C13H9N |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)
